Comprehensive Characterization Profile: 3-Cyclopentylpropan-1-amine Hydrochloride
Comprehensive Characterization Profile: 3-Cyclopentylpropan-1-amine Hydrochloride
[1][2]
Executive Summary
3-Cyclopentylpropan-1-amine hydrochloride is a critical aliphatic amine intermediate used extensively in the synthesis of G-protein coupled receptor (GPCR) modulators (specifically S1P1 agonists) and various kinase inhibitors.[1] Its structural value lies in the cyclopentyl-propyl linker , which provides a distinct lipophilic bulk often required to occupy hydrophobic pockets in target proteins without the rigidity of a phenyl ring.[1][2]
This guide provides a definitive spectroscopic profile for the hydrochloride salt.[1][2] Unlike the free base, the hydrochloride salt is a stable, crystalline solid, making it the preferred form for storage and handling.[2] However, its hygroscopic nature and lack of UV chromophores present specific analytical challenges that this guide addresses through robust NMR, IR, and MS protocols.[2]
Chemical Identity & Structural Logic[2][3][4][5]
Before spectroscopic analysis, the compound's identity must be unequivocally established.[2] The hydrochloride salt consists of a protonated primary amine attached to a propyl chain, terminating in a saturated cyclopentyl ring.[2]
| Parameter | Detail |
| IUPAC Name | 3-Cyclopentylpropan-1-amine hydrochloride |
| Common Name | 3-Cyclopentylpropylamine HCl |
| CAS Number (Free Base) | 6053-58-3 |
| CAS Number (HCl Salt) | 88762-48-9 (Representative) |
| Molecular Formula | |
| Molecular Weight | 163.69 g/mol (Salt); 127.23 g/mol (Free Base) |
| Physical State | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM/Hexanes |
Structural Visualization
The following diagram illustrates the connectivity and atom numbering used for the NMR assignment below.
Caption: Connectivity map for 3-Cyclopentylpropan-1-amine HCl. C1 is the
Spectroscopic Profile
Nuclear Magnetic Resonance (NMR)
Operational Note: The hydrochloride salt is best analyzed in DMSO-d6 .[1][2][3][4] Using
H NMR Data (400 MHz, DMSO-d6)
Reference: Tetramethylsilane (TMS) at 0.00 ppm or Residual DMSO pentet at 2.50 ppm.
| Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 7.95 - 8.20 | Broad Singlet | 3H | Ammonium protons (Exchangeable).[1][2] | |
| 2.70 - 2.80 | Triplet / Multiplet | 2H | ||
| 1.70 - 1.80 | Multiplet | 1H | Methine proton on the ring (junction).[1] | |
| 1.65 - 1.75 | Multiplet | 2H | Ring protons (Equatorial). | |
| 1.50 - 1.65 | Multiplet | 2H | ||
| 1.40 - 1.55 | Multiplet | 4H | Ring protons (Remote). | |
| 1.20 - 1.35 | Multiplet | 2H | ||
| 1.00 - 1.15 | Multiplet | 2H | Ring protons (Axial). |
C NMR Data (100 MHz, DMSO-d6)
Reference: DMSO septet at 39.5 ppm.
| Shift ( | Assignment | Interpretation |
| 39.8 | C1 ( | Deshielded by Nitrogen (often obscured by DMSO solvent peak).[1] |
| 39.5 | C4 (Ring CH) | Methine junction point.[2] |
| 35.2 | C3 ( | Alkyl chain.[1][2] |
| 32.8 | C5, C8 | Ring methylenes ( |
| 27.5 | C2 ( | Central alkyl chain.[1][2] |
| 25.1 | C6, C7 | Remote ring methylenes.[2] |
Expert Insight: In
C NMR, the signal for C1 (approx 39-40 ppm) frequently overlaps with the massive solvent signal of DMSO-d6.[1] To resolve this, run a DEPT-135 experiment; the solvent signal will be suppressed or inverted relative to the CH2 signals.[1][2]
Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on neat solid.[2]
| Wavenumber ( | Vibration Mode | Diagnostic Value |
| 2800 - 3100 | N-H Stretch (Ammonium) | Broad, strong band characteristic of primary amine salts ( |
| 2850 - 2960 | C-H Stretch (Alkyl) | Sharp peaks superimposed on the broad ammonium band.[1][2] Indicates saturated cycloalkane/alkane. |
| 1580 - 1610 | N-H Bending | Medium intensity.[1][2] Confirms the presence of the primary amine salt.[1][2] |
| 1450 - 1470 | Typical for cyclopentyl and propyl chains.[1][2] | |
| 720 - 750 | Long chain methylene indicator.[1][2] |
Mass Spectrometry (ESI-MS)
Method: Electrospray Ionization (Positive Mode).[2]
-
Parent Ion: The HCl salt dissociates in solution.[1][2] You will observe the cation
.[2][5] -
Theoretical Exact Mass (Cation): 128.1439 Da.[2]
| m/z (Observed) | Ion Identity | Interpretation |
| 128.1 | Molecular ion (Protonated free base).[1] Base peak.[1][2][6][7] | |
| 111.1 | Loss of ammonia.[1][2] Characteristic of primary amines. | |
| 69.1 | Cyclopentyl cation fragment.[2] |
Experimental Protocols
Sample Preparation for NMR (High-Precision)
The hygroscopic nature of amine hydrochlorides can lead to water peaks (
-
Drying: Dry the salt in a vacuum oven at 40°C for 2 hours prior to analysis to remove surface moisture.
-
Solvent: Use high-quality DMSO-d6 (99.9% D) stored over molecular sieves.
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.
-
Acquisition: Set relaxation delay (d1) to >2 seconds to ensure accurate integration of the ammonium protons, which often have different relaxation times than the alkyl protons.
Analytical Workflow Diagram
The following flowchart outlines the logic for validating the compound during synthesis or procurement.
Caption: Validation workflow for 3-Cyclopentylpropan-1-amine HCl.
Quality Control & Impurity Profiling
When sourcing or synthesizing this compound, three specific impurities are common:
-
Residual Solvents: Often recrystallized from Ethanol or Isopropanol.[1][2] Check NMR for triplets at 1.05 ppm (EtOH) or doublets at 1.04 ppm (IPA).[2]
-
Starting Material (Nitrile): If synthesized via reduction of 3-cyclopentylpropionitrile, look for the disappearance of the
stretch in IR (~2240 cm⁻¹) and the shift of the -protons.[1] -
Dimer Formation: Secondary amines can form during high-temperature reductions.[1][2] Look for MS peaks at m/z ~239 (
).[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22237512, 3-Cyclopentylpropan-1-amine.[1][2] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.).[2] John Wiley & Sons.[1][2][6] (Authoritative source for amine salt IR and NMR shift principles).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Cyclopentanepropanol | C8H16O | CID 69842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. polymersource.ca [polymersource.ca]
- 4. researchgate.net [researchgate.net]
- 5. PubChemLite - 3-cyclopentyl-2-methylpropan-1-amine hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]
- 6. (1S)-1-cyclopentylpropan-1-ol | C8H16O | CID 1810448 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ckgas.com [ckgas.com]
